1,3,5-Tris(4-(3,5-dicarboxyphenylethynyl)phenyl)benzene
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Overview
Description
1,3,5-Tris(4-(3,5-dicarboxyphenylethynyl)phenyl)benzene is a complex organic compound with the molecular formula C54H30O12 and a molecular weight of 870.81 g/mol . This compound is characterized by its unique structure, which includes three phenyl rings connected by a central benzene ring, each substituted with ethynyl groups and carboxyphenyl groups . It is commonly used as a building block in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris(4-(3,5-dicarboxyphenylethynyl)phenyl)benzene can be synthesized through a multi-step process involving the coupling of aromatic compounds. One common method involves the copper-catalyzed Ullmann coupling reaction of aromatic amines with aromatic aryl iodides . The reaction conditions typically include the use of copper catalysts, elevated temperatures, and inert atmospheres to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Ullmann coupling reactions with optimized reaction conditions to maximize yield and purity . The compound is often produced in high purity (95%+) and packaged in various quantities for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(4-(3,5-dicarboxyphenylethynyl)phenyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: The ethynyl and carboxyphenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions . The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1,3,5-Tris(4-(3,5-dicarboxyphenylethynyl)phenyl)benzene has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3,5-Tris(4-(3,5-dicarboxyphenylethynyl)phenyl)benzene involves its ability to interact with various molecular targets and pathways. The compound’s ethynyl and carboxyphenyl groups can form strong interactions with metal ions, facilitating the formation of MOFs and COFs . These frameworks can then be used to capture and store gases, catalyze chemical reactions, or deliver drugs to specific sites within the body .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: Similar in structure but lacks the ethynyl groups, making it less versatile in forming extended frameworks.
1,3,5-Tris(4-(dihydroxyboryl)phenyl)benzene: Contains boronic acid groups instead of carboxyphenyl groups, used in different types of chemical reactions and applications.
1,3,5-Tris(4-(phenylethynyl)phenyl)benzene: Similar structure but without carboxyl groups, used in polymer chemistry.
Uniqueness
1,3,5-Tris(4-(3,5-dicarboxyphenylethynyl)phenyl)benzene is unique due to its combination of ethynyl and carboxyphenyl groups, which provide multiple sites for chemical modification and interaction with metal ions . This makes it particularly valuable in the synthesis of MOFs and COFs, where these interactions are crucial for forming stable and functional frameworks .
Properties
IUPAC Name |
5-[2-[4-[3,5-bis[4-[2-(3,5-dicarboxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H30O12/c55-49(56)43-19-34(20-44(28-43)50(57)58)4-1-31-7-13-37(14-8-31)40-25-41(38-15-9-32(10-16-38)2-5-35-21-45(51(59)60)29-46(22-35)52(61)62)27-42(26-40)39-17-11-33(12-18-39)3-6-36-23-47(53(63)64)30-48(24-36)54(65)66/h7-30H,(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBWLZYGYVLPHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C4=CC=C(C=C4)C#CC5=CC(=CC(=C5)C(=O)O)C(=O)O)C6=CC=C(C=C6)C#CC7=CC(=CC(=C7)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H30O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
870.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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